![molecular formula C24H32N4O12Rh2 B12840958 Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] is a chiral dirhodium(II) complex that has gained significant attention in the field of catalysis. This compound is known for its unique structure and high catalytic efficiency, particularly in enantioselective transformations. The presence of chiral ligands in the complex allows for high levels of enantioselectivity, making it a valuable tool in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] typically involves the reaction of dirhodium(II) acetate with the corresponding chiral ligand. The process begins with the preparation of the chiral ligand, methyl (S)-2-pyrrolidinone-5-carboxylate, which is then reacted with dirhodium(II) acetate under controlled conditions to form the desired complex .
Industrial Production Methods
Industrial production of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] follows similar synthetic routes but on a larger scale. The key to successful industrial production is the optimization of reaction conditions to ensure high yield and purity of the final product. This often involves the use of advanced purification techniques and stringent quality control measures .
化学反応の分析
Types of Reactions
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.
Reduction: Reduction reactions involving this compound typically require specific reducing agents and conditions.
Substitution: The complex can undergo substitution reactions, where ligands are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] include diazo compounds, which are often used in carbene transfer reactions. The reactions are typically carried out under mild conditions, with careful control of temperature and solvent choice to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] are often highly enantioselective compounds. These products are valuable in various applications, including pharmaceuticals and fine chemicals .
科学的研究の応用
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] has a wide range of scientific research applications:
作用機序
The mechanism of action of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] involves the formation of a dirhodium-carbene intermediate. This intermediate is highly reactive and can undergo various transformations, including C-H insertion, cyclopropanation, and ylide formation. The chiral ligands in the complex play a crucial role in determining the enantioselectivity of the reactions by providing a chiral environment around the reactive center .
類似化合物との比較
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] can be compared with other similar dirhodium(II) complexes, such as:
Dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate]: Known for its high enantioselectivity in carbene transfer reactions.
Dirhodium tetrakis[2,2’-binaphthylphosphate]: Effective in C-H functionalization reactions with high levels of enantioselectivity.
Dirhodium tetrakis[(4S)-3-(arylsulfonyl)oxazolidine-4-carboxylate]: Used in asymmetric aziridination and cyclopropanation reactions.
The uniqueness of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] lies in its specific chiral ligand, which provides distinct steric and electronic properties, leading to high selectivity and efficiency in various catalytic transformations.
特性
分子式 |
C24H32N4O12Rh2 |
|---|---|
分子量 |
774.3 g/mol |
IUPAC名 |
methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4 |
InChIキー |
BJHLPXCDLYHGIN-UHFFFAOYSA-J |
正規SMILES |
COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



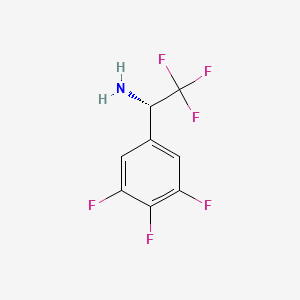

![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
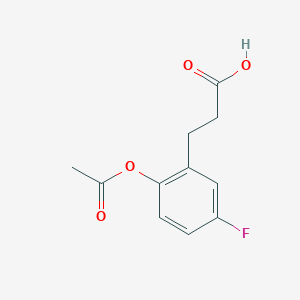
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
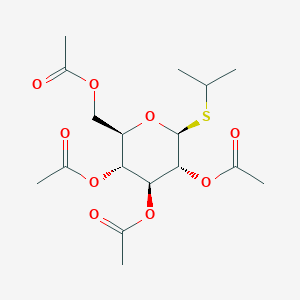
![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
![3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12840901.png)
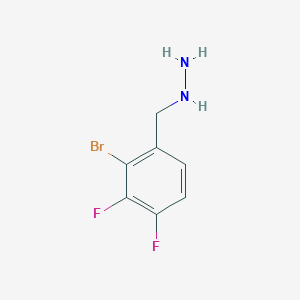
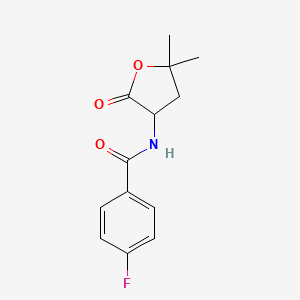
![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)
